

Physicochemical properties of 2,3,4,5,6-Pentamethylheptane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,3,4,5,6-Pentamethylheptane

Cat. No.: B3050641

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of 2,3,4,5,6-Pentamethylheptane

This technical guide provides a comprehensive overview of the core physicochemical properties of **2,3,4,5,6-pentamethylheptane**, tailored for researchers, scientists, and professionals in drug development. The document summarizes key quantitative data, details relevant experimental methodologies, and illustrates the logical workflow for property determination.

Core Physicochemical Data

The structural and physical properties of **2,3,4,5,6-pentamethylheptane** are fundamental to its behavior and potential applications. This highly branched alkane is an isomer of dodecane.

Compound Identification

Identifier	Value
IUPAC Name	2,3,4,5,6-pentamethylheptane [1]
CAS Number	27574-98-7 [1]
Molecular Formula	C ₁₂ H ₂₆ [1] [2]
Canonical SMILES	CC(C)C(C)C(C)C(C)C(C)C(C)C
InChI Key	YIKFFSNUOIJPSI-UHFFFAOYSA-N [1]

Quantitative Physicochemical Properties

The following table summarizes the key quantitative physicochemical data for **2,3,4,5,6-pentamethylheptane**.

Property	Value	Conditions
Molecular Weight	170.33 g/mol [1]	-
Boiling Point	195 °C [2]	At 760 mmHg
Melting Point	-50.8 °C [2]	(estimate)
Density	0.7750 g/cm³ [2]	Not specified
Refractive Index	1.4324 [2]	Not specified

Note: For comparison, the isomer **2,2,4,6,6-pentamethylheptane** (CAS 13475-82-6) exhibits a lower boiling point of approximately 177-180°C and a lower density of about 0.75 g/cm³.[\[3\]](#)[\[4\]](#)

Experimental Protocols

The determination of physicochemical properties relies on standardized experimental procedures. The following sections detail the methodologies for measuring key parameters of liquid alkanes like **2,3,4,5,6-pentamethylheptane**.

Boiling Point Determination (Thiele Tube Method)

The Thiele tube method is a common and efficient technique for determining the boiling point of a liquid using a small sample volume.[\[5\]](#)

Apparatus:

- Thiele tube
- High-temperature mineral oil or silicone oil
- Thermometer (calibrated)
- Small test tube (e.g., Durham tube)

- Capillary tube (sealed at one end)
- Rubber band or wire for attachment
- Heat source (e.g., Bunsen burner with micro-burner attachment)

Procedure:

- Sample Preparation: Add 0.5-1.0 mL of **2,3,4,5,6-pentamethylheptane** into the small test tube.
- Capillary Tube Insertion: Place the capillary tube into the test tube with the open end submerged in the liquid and the sealed end pointing upwards.[5]
- Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
- Heating: Insert the assembly into the Thiele tube, which is filled with oil to just above the side-arm. Gently heat the side-arm of the Thiele tube.[5] The design of the tube facilitates uniform heating of the oil via convection currents.
- Observation: As the temperature rises, air trapped in the capillary tube will slowly bubble out. When the boiling point is reached, a continuous and rapid stream of bubbles will emerge from the capillary tube's opening.[5]
- Measurement: Note the temperature when the vigorous stream of bubbles is observed. Remove the heat source and allow the apparatus to cool slowly.
- Final Reading: The boiling point is the temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube.[5] This occurs when the vapor pressure of the substance equals the external atmospheric pressure. Record the barometric pressure alongside the boiling point.[5]

Density Measurement (Vibrating Tube Densitometer)

A vibrating tube densitometer provides highly accurate density measurements for liquids.[6]

Principle: The instrument measures the oscillation frequency of a U-shaped glass tube. The tube is electronically excited to oscillate at its natural frequency. This frequency changes when the tube is filled with a sample; a higher mass (denser sample) results in a lower oscillation frequency. A calibration with fluids of known density (e.g., dry air and pure water) allows the conversion of the oscillation period to a precise density value.

Procedure:

- **Calibration:** Calibrate the instrument according to the manufacturer's instructions using at least two standards of known density (e.g., degassed, deionized water and dry air).
- **Temperature Control:** Set the instrument to the desired measurement temperature (e.g., 20°C). The instrument's Peltier thermostat will maintain a stable temperature.
- **Sample Injection:** Inject the **2,3,4,5,6-pentamethylheptane** sample into the measurement cell using a syringe, ensuring no air bubbles are introduced.
- **Measurement:** Allow the oscillation period reading to stabilize. The instrument's software will automatically calculate and display the density.
- **Cleaning:** After the measurement, flush the cell with appropriate solvents (e.g., ethanol followed by acetone) and dry it completely with a stream of air.

Refractive Index Measurement (Abbe Refractometer)

The refractive index is a fundamental physical property that measures how light propagates through a substance. It is a dimensionless number that can be used to identify a liquid and assess its purity.[\[7\]](#)

Apparatus:

- Abbe Refractometer
- Monochromatic light source (typically a sodium D-line source, $\lambda = 589$ nm)
- Constant temperature water bath
- Pipette

- Solvents for cleaning (e.g., acetone, ethanol)
- Soft lens tissue

Procedure:

- Setup and Calibration: Turn on the refractometer and the light source. If temperature control is required, connect the prisms to a water bath set to a standard temperature, typically 20°C. [7] Calibrate the instrument using a standard of known refractive index (e.g., distilled water).
- Sample Application: Open the hinged prisms of the refractometer. Using a pipette, place a few drops of **2,3,4,5,6-pentamethylheptane** onto the surface of the lower prism.[8]
- Measurement: Close the prisms firmly. Look through the eyepiece and turn the adjustment knob until the field of view is divided into a light and a dark section. Sharpen the borderline between the two sections using the chromaticity adjustment.
- Reading: Adjust the control so that the sharp borderline intersects the crosshairs in the eyepiece. Press the read button or look at the built-in scale to obtain the refractive index value, typically to four decimal places.[8]
- Temperature Correction: If the measurement was not performed at the standard 20°C, a correction must be applied. The typical correction factor for many organic compounds is approximately 0.00045 per degree Celsius.[7][8] The refractive index decreases as temperature increases.
 - $n^{20} \text{--} D = n^T \text{--} D + (T - 20) * 0.00045$
- Cleaning: Thoroughly clean the prism surfaces with a soft tissue moistened with acetone or ethanol after the measurement is complete.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the physicochemical characterization of **2,3,4,5,6-pentamethylheptane**.

[Click to download full resolution via product page](#)

Workflow for Physicochemical Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,3,4,5,6-Pentamethylheptane | C12H26 | CID 10910000 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 2,3,4,5,6-pentamethylheptane [chemicalbook.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. chembk.com [chembk.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. athabascau.ca [athabascau.ca]
- 8. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Physicochemical properties of 2,3,4,5,6-Pentamethylheptane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3050641#physicochemical-properties-of-2-3-4-5-6-pentamethylheptane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com